molecular formula C26H47N7O9 B15170975 L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine CAS No. 651292-04-5

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine

Cat. No.: B15170975
CAS No.: 651292-04-5
M. Wt: 601.7 g/mol
InChI Key: ZNOGHDDWVYZWRA-MYMZKXAHSA-N
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Description

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is a synthetic oligopeptide composed of seven amino acids: valine, glycine, alanine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target specific functional groups within the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as carbodiimides.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the peptide.

    Reduction: Reduced forms of specific functional groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanyl-L-valine: A tripeptide with similar amino acid composition but shorter sequence.

    L-Alanyl-L-valine: A dipeptide with a simpler structure.

    L-Valyl-L-threonine: Another dipeptide with different properties.

Uniqueness

L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer chain length and specific arrangement of residues make it suitable for specialized applications that shorter peptides may not fulfill.

Properties

CAS No.

651292-04-5

Molecular Formula

C26H47N7O9

Molecular Weight

601.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C26H47N7O9/c1-11(2)18(27)23(38)29-9-16(35)28-10-17(36)30-14(7)22(37)31-19(12(3)4)24(39)32-20(13(5)6)25(40)33-21(15(8)34)26(41)42/h11-15,18-21,34H,9-10,27H2,1-8H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,32,39)(H,33,40)(H,41,42)/t14-,15+,18-,19-,20-,21-/m0/s1

InChI Key

ZNOGHDDWVYZWRA-MYMZKXAHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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